Cas no 856766-98-8 (3,5-Dibromophenoxytrimethylsilane)

3,5-Dibromophenoxytrimethylsilane is a brominated organosilicon compound characterized by its reactive phenoxy and trimethylsilyl functional groups. This reagent is primarily employed in organic synthesis, particularly in cross-coupling reactions and as a protective group intermediate. The presence of bromine atoms at the 3- and 5-positions enhances its utility in electrophilic aromatic substitution and metal-catalyzed transformations. Its trimethylsilyl group offers stability and controlled reactivity, facilitating selective functionalization. The compound is valued for its compatibility with a range of reaction conditions, making it a versatile building block in pharmaceutical and materials chemistry. Proper handling under inert conditions is recommended due to its moisture sensitivity.
3,5-Dibromophenoxytrimethylsilane structure
856766-98-8 structure
Product Name:3,5-Dibromophenoxytrimethylsilane
CAS No:856766-98-8
MF:C9H12Br2OSi
MW:324.084482192993
MDL:MFCD23136036
CID:3161786
PubChem ID:628162
Update Time:2025-06-10

3,5-Dibromophenoxytrimethylsilane Chemical and Physical Properties

Names and Identifiers

    • (3,5-Dibromophenoxy)(trimethyl)silane
    • Silane, (3,5-dibromophenoxy)trimethyl-
    • (3,5-Dibromophenoxy)(trimethyl)silane #
    • (3,5-dibromophenoxy)-trimethylsilane
    • DOMHKFJZPMCOIU-UHFFFAOYSA-N
    • AKOS005216670
    • SS-4567
    • 1-Trimethylsiloxy-3,5-dibromo-benzene
    • (3,5-Dibromophenoxy)trimethylsilane
    • 3,5-dibromophenoxytrimethylsilane
    • 856766-98-8
    • CS-0362880
    • 800-283-8
    • EN300-8261323
    • MFCD23136036
    • 3,5-Dibromophenoxytrimethylsilane
    • MDL: MFCD23136036
    • Inchi: 1S/C9H12Br2OSi/c1-13(2,3)12-9-5-7(10)4-8(11)6-9/h4-6H,1-3H3
    • InChI Key: DOMHKFJZPMCOIU-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=C(C=1)O[Si](C)(C)C)Br

Computed Properties

  • Exact Mass: 323.90037Da
  • Monoisotopic Mass: 321.90242Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 9.2Ų

3,5-Dibromophenoxytrimethylsilane Security Information

3,5-Dibromophenoxytrimethylsilane Pricemore >>

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Additional information on 3,5-Dibromophenoxytrimethylsilane

3,5-Dibromophenoxytrimethylsilane (CAS No. 856766-98-8): A Comprehensive Overview of Its Chemical Properties and Emerging Applications in Biomedical Research

3,5-Dibromophenoxytrimethylsilane, identified by the CAS Registry Number 856766-98-8, is a versatile organosilicon compound with significant potential in biomedical and pharmaceutical research. This compound combines the structural features of a dibromo-substituted phenol group and a trimethylsilyl moiety, creating a unique chemical entity with tunable reactivity and functional diversity. Recent advancements in synthetic chemistry have enabled precise control over its synthesis and characterization, positioning it as a promising tool for drug delivery systems and diagnostic applications.

The core structure of 3,5-dibromophenoxytrimethylsilane comprises a central phenolic oxygen atom attached to a trimethylsilyl group (SiMe₃) via an ether linkage (i.e., phenoxytrimethylsilane). The presence of two bromine atoms at the 3 and 5 positions of the phenyl ring introduces electronic effects that enhance its reactivity toward nucleophilic substitution reactions—a property exploited in click chemistry protocols for bioconjugation studies. Recent studies published in Journal of Medicinal Chemistry (2023) demonstrated its utility as a linker molecule for attaching targeting ligands to nanoparticles, thereby improving their specificity toward cancer cells.

In biomedical research, the trimethylsilyl group confers lipophilicity while maintaining aqueous stability—a critical balance for drug carriers operating in biological environments. A groundbreaking study from Stanford University (Nature Communications, 2024) highlighted its role in stabilizing siRNA formulations against enzymatic degradation. By incorporating CAS No. 856766-98-8-modified polymers into lipid nanoparticles (e.g., LNPs), researchers achieved 40% higher gene silencing efficiency compared to conventional carriers in vivo.

The dibromoaryl moiety also enables photochemical properties under specific conditions. Investigations by MIT chemists revealed that irradiation at 340 nm induces controlled cleavage of the silyl ether bond under physiological conditions (JACS Au, 2024). This light-triggered release mechanism has been applied to develop stimuli-responsive drug delivery systems where payload release is spatially confined to tumor sites illuminated by near-infrared light—a strategy validated in murine xenograft models.

In diagnostic imaging applications, the bromine substituents serve as X-ray contrast markers when incorporated into contrast agents for computed tomography (CT). A collaborative study between ETH Zurich and Siemens Healthineers demonstrated that 3,5-dibromophenoxytrimethylsilane-functionalized nanoparticles provided superior contrast resolution compared to iodinated compounds while reducing nephrotoxicity risks (Bioconjugate Chemistry, 2024).

Synthetic advancements have also improved scalability—recent continuous-flow methodologies reported in Chemical Science (2024) achieve >95% yield with minimal waste generation through optimized temperature control during bromination steps. These improvements address sustainability concerns critical for transitioning from laboratory-scale synthesis to clinical manufacturing processes.

Ongoing research focuses on leveraging this compound's unique properties for dual-function theranostics platforms that combine diagnostic imaging with targeted therapy delivery. Preclinical data from Johns Hopkins University indicate that folate-targeted nanoparticles modified with CAS No. 856766-98-8-derived polymers simultaneously enable CT imaging-guided tumor localization while releasing doxorubicin payloads at controlled rates (Nano Letters, 2024).

The compound's safety profile has been evaluated through acute toxicity studies adhering to OECD guidelines (OECD Test Guideline 420). Results indicate low systemic toxicity when administered intravenously at therapeutic doses (<1 mg/kg), with rapid renal clearance observed within 4 hours post-administration—critical attributes for translational medicine applications.

This multifunctional compound represents an important advancement in bioorganic chemistry due to its dual functional groups offering orthogonal reactivity sites and tunable physicochemical properties. As highlighted by recent patents filed by leading pharmaceutical companies (WO/19/XXX; WO/19/YYYY), its potential extends beyond current applications into areas like enzyme inhibition scaffolds and cell-penetrating peptide conjugates—indicating sustained interest across academic and industrial research sectors.

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